1,2-Dilinoleoyl-3-palmitin

Catalog No.
S1482633
CAS No.
2190-15-0
M.F
C₅₅H₉₈O₆
M. Wt
855.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dilinoleoyl-3-palmitin

CAS Number

2190-15-0

Product Name

1,2-Dilinoleoyl-3-palmitin

IUPAC Name

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C₅₅H₉₈O₆

Molecular Weight

855.4 g/mol

InChI

InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17-,27-25-,28-26-

InChI Key

LXAWUIOWWNQCQA-YBQWMRSQSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Synonyms

PLL, Seasame Oil Related Compound B USP

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

1,2-Dilinoleoyl-3-palmitin, also known as 1,2-Dilinoleoyl-3-rac-glycerol (DGDG 18:2(9,12)/18:2(9,12)/16:0) or TG(18:2/18:2/16:0), is a triglyceride molecule composed of three fatty acids: two linoleic acids (18:2(9,12)) and one palmitic acid (16:0). It is found in various natural sources, including sesame oil, soybean oil, and milk fat [, ].

Potential health effects

Studies have investigated the potential health effects of 1,2-Dilinoleoyl-3-palmitin, with some focusing on its anti-inflammatory properties. For instance, a study published in the journal "Biochemistry and Biophysics Reports" found that 1,2-Dilinoleoyl-3-palmitin treatment suppressed the production of inflammatory mediators in macrophages, suggesting its potential role in managing inflammation-related conditions []. However, more research is needed to confirm these findings and understand the mechanisms behind its observed effects.

Other research applications

Beyond its potential health benefits, 1,2-Dilinoleoyl-3-palmitin is also used in various scientific research applications, including:

  • As a standard molecule: Due to its well-defined structure and commercially available nature, 1,2-Dilinoleoyl-3-palmitin serves as a reference standard in studies investigating triglyceride metabolism and related pathways [, ].
  • In studies of lipid-protein interactions: Researchers use 1,2-Dilinoleoyl-3-palmitin to study how lipids interact with proteins, which can provide insights into various biological processes, including membrane function and lipoprotein assembly [].
  • Origin: 1,2-DLNP is a naturally occurring component found in various vegetable oils, including poppy seed, hazelnut, maize, and olive oil [].
  • Significance: Research suggests 1,2-DLNP might play a role in preserving fruits during storage. Studies have shown that applying 1,2-DLNP to apples can reduce scald development, a storage disorder that affects the fruit's appearance [].

Molecular Structure Analysis

1,2-DLNP consists of a glycerol backbone linked to three fatty acids:

  • Two linoleic acid (18:2) molecules attached at the sn-1 and sn-2 positions of the glycerol []. Linoleic acid is a polyunsaturated fatty acid with two double bonds.
  • One palmitic acid (16:0) molecule attached at the sn-3 position []. Palmitic acid is a saturated fatty acid with no double bonds.

Chemical Reactions Analysis

  • Hydrolysis: 1,2-DLNP can be broken down into its constituent fatty acids and glycerol by enzymes called lipases. This reaction is crucial for fat digestion in the body [].

Chemical Equation1,2-Dilinoleoyl-3-palmitin + 3H2O → Glycerol + 2 Linoleic Acid + Palmitic Acid []

  • Oxidation: Under certain conditions, 1,2-DLNP can undergo oxidation, where its fatty acids react with oxygen, potentially leading to rancidity in oils [].

Physical And Chemical Properties Analysis

  • Melting point: Triacylglycerols typically have melting points around room temperature or slightly higher, depending on the fatty acid composition [].
  • Boiling point: Triacylglycerols decompose before reaching a boiling point [].
  • Solubility: 1,2-DLNP is likely slightly soluble in organic solvents like chloroform and methanol, based on the properties of similar triacylglycerols [].
  • Stability: Triacylglycerols are generally stable under normal storage conditions but can degrade over time due to oxidation [].

The specific mechanism by which 1,2-DLNP reduces scald development in apples is not fully understood. Some hypotheses suggest it might act as a physical barrier on the fruit surface or influence metabolic processes related to scald formation []. Further research is needed to elucidate the exact mechanism.

XLogP3

20.9

Dates

Modify: 2024-01-05

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